"Cyclohex-3-ene-1-carboximidamide hydrochloride" CAS number 91773-25-0
"Cyclohex-3-ene-1-carboximidamide hydrochloride" CAS number 91773-25-0
An In-Depth Technical Guide to Cyclohex-3-ene-1-carboximidamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of Cyclohex-3-ene-1-carboximidamide hydrochloride (CAS Number: 91773-25-0). Due to the limited availability of direct public data on this specific salt, this document synthesizes information from foundational chemical principles and data on analogous structures. It outlines a plausible and detailed synthetic pathway, predicts physicochemical and spectroscopic properties, and explores potential applications in drug discovery based on the bioactivity of the carboximidamide functional group. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction and Molecular Overview
Cyclohex-3-ene-1-carboximidamide hydrochloride is an organic salt featuring a core cyclohexene ring functionalized with a carboximidamide (amidine) group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological studies.
The structure combines two key chemical entities:
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The Cyclohexene Scaffold: A six-membered carbocyclic ring with one double bond. This scaffold is a common motif in numerous natural products and pharmacologically active molecules, providing a defined three-dimensional geometry.[1][2]
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The Carboximidamide (Amidine) Group: A highly basic functional group, RC(=NH)NH₂, which is isoelectronic with a carboxylic acid. Amidines are strong bases and are typically protonated at physiological pH, forming a resonance-stabilized amidinium cation.[3] This feature is critical for its potential biological interactions, often enabling it to mimic protonated arginine or lysine residues in enzyme active sites or to interact with negatively charged biological membranes.[4]
Given the CAS number 91773-25-0, the precise structure is defined, yet a thorough review of scientific literature reveals a scarcity of dedicated studies. This guide, therefore, constructs a robust profile of the molecule through validated, analogous chemical reactions and data.
Proposed Synthesis Pathway
A logical and efficient synthesis of Cyclohex-3-ene-1-carboximidamide hydrochloride can be envisioned in a two-step process starting from commercially available precursors. The pathway involves the formation of a key nitrile intermediate via a Diels-Alder reaction, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.
Step 1: Synthesis of Cyclohex-3-ene-1-carbonitrile via Diels-Alder Cycloaddition
The foundational cyclohexene ring bearing a carbon substituent at the allylic position is classically synthesized through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. The reaction between 1,3-butadiene (the diene) and acrylonitrile (the dienophile) yields the precursor, Cyclohex-3-ene-1-carbonitrile.[5][6]
Experimental Protocol: Synthesis of Cyclohex-3-ene-1-carbonitrile
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Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with acrylonitrile (1.0 equivalent) and a polymerization inhibitor such as hydroquinone (0.1 mol%).
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Cooling and Charging: The reactor is sealed and cooled to -10°C. Liquefied 1,3-butadiene (1.1 equivalents) is then carefully transferred into the reactor.
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Reaction Conditions: The reactor is heated to 150°C. The pressure will rise due to the vapor pressure of the reactants at this temperature. The reaction mixture is stirred continuously for 4-6 hours.
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Work-up and Purification: After cooling to room temperature, the excess butadiene is safely vented. The crude reaction mixture is transferred from the reactor and purified by vacuum distillation to yield pure Cyclohex-3-ene-1-carbonitrile.[7]
Step 2: Synthesis of Cyclohex-3-ene-1-carboximidamide Hydrochloride via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[8][9][10] The reaction proceeds in two stages: first, the formation of an intermediate imidate salt (a Pinner salt) by reacting the nitrile with an alcohol under anhydrous acidic conditions. Second, the Pinner salt is treated with ammonia (ammonolysis) to form the final amidine hydrochloride.
Experimental Protocol: Synthesis of Cyclohex-3-ene-1-carboximidamide Hydrochloride
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Pinner Salt Formation:
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A solution of Cyclohex-3-ene-1-carbonitrile (1.0 equivalent) in anhydrous ethanol (3-4 equivalents) is prepared in a flame-dried, three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
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The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10°C.
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After saturation with HCl, the flask is sealed and allowed to stand at 4°C for 12-24 hours. The formation of a crystalline precipitate, the imidate hydrochloride (Pinner salt), is typically observed.
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The precipitate is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
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Ammonolysis to Amidine Hydrochloride:
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The dried Pinner salt is suspended in a cold (0°C) solution of anhydrous ethanol.
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Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added dropwise, with continuous stirring at 0°C.
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The reaction mixture is then stirred at room temperature for 2-4 hours.
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The solvent and excess ammonia are removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, Cyclohex-3-ene-1-carboximidamide hydrochloride.
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Physicochemical and Spectroscopic Profile
The following properties are predicted based on the molecular structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₃ClN₂ | Derived from structural formula. |
| Molecular Weight | 160.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for organic hydrochloride salts. |
| Solubility | Soluble in water, methanol, ethanol. Insoluble in non-polar solvents like hexanes and diethyl ether. | The hydrochloride salt form confers polarity and aqueous solubility. |
| Basicity (pKa) | ~10-11 (for the conjugate acid) | Amidines are among the strongest organic bases due to the resonance stabilization of the protonated amidinium ion.[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals:
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Infrared (IR) Spectroscopy:
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~3400-3100 cm⁻¹ (broad): N-H stretching vibrations of the amidinium group (-C(=NH₂)NH₂⁺).
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~3030 cm⁻¹ (sharp): C-H stretching of the vinylic (=C-H) bonds.
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~2930-2850 cm⁻¹ (strong): C-H stretching of the aliphatic (CH₂) and allylic (CH) groups.
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~1650 cm⁻¹ (strong): C=N stretching of the amidinium ion.
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~1640 cm⁻¹ (medium, sharp): C=C stretching of the cyclohexene ring.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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δ 9.0-9.5 ppm (broad singlet, 2H): Protons of the -NH₂ group in the amidinium cation.
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δ 8.5-9.0 ppm (broad singlet, 2H): Protons of the =NH₂⁺ group in the amidinium cation. (Note: N-H proton signals are broad and can exchange with D₂O).[11][12]
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δ 5.6-5.8 ppm (multiplet, 2H): Vinylic protons (-CH=CH-) of the cyclohexene ring.[13]
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δ 2.5-2.8 ppm (multiplet, 1H): The methine proton at C1, alpha to the amidinium group.
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δ 2.0-2.4 ppm (multiplet, 4H): Allylic protons on C3 and C6 of the ring.[13]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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δ ~168 ppm: The carbon atom of the C=N bond in the amidinium group.
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δ ~126-128 ppm: The two vinylic carbons (-CH=CH-) of the cyclohexene ring.
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δ ~35-40 ppm: The C1 carbon atom attached to the amidinium group.
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δ ~25-30 ppm: The remaining aliphatic carbons (C2, C3, C6) of the ring.
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Potential Biological Applications and Mechanism of Action
While no specific biological activity has been reported for Cyclohex-3-ene-1-carboximidamide hydrochloride, the carboximidamide functional group is a well-known pharmacophore present in numerous biologically active compounds.
Potential Therapeutic Areas:
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Antimicrobial Agents: The cationic amidinium group can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis. This mechanism is a known mode of action for antibacterial agents.[4]
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Enzyme Inhibition: As a bioisostere of a guanidinium group (found in arginine), the amidinium moiety can act as a potent inhibitor of enzymes like serine proteases (e.g., thrombin, trypsin) by forming strong hydrogen bonds and electrostatic interactions in the active site.
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Anticancer Activity: Various carboxamide and amidine derivatives have demonstrated potential as anticancer agents by interfering with cellular processes such as cell cycle progression or by inducing apoptosis.[14][15][16] For instance, Cl-amidine is an inhibitor of peptidylarginine deiminase (PAD) and induces apoptosis in cancer cells.[17]
Safety, Handling, and Storage
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Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Handling: As a hydrochloride salt of a strong base, the compound may be corrosive. It is also hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
Conclusion
Cyclohex-3-ene-1-carboximidamide hydrochloride, CAS 91773-25-0, is a compound with significant, albeit underexplored, potential in medicinal chemistry and drug development. This guide has provided a robust framework for its synthesis, characterization, and potential biological applications by leveraging established chemical principles and data from structurally related molecules. The proposed two-step synthesis via a Diels-Alder reaction followed by a Pinner reaction offers a reliable route for its preparation. The inherent properties of the amidinium functional group suggest that this compound is a promising candidate for investigation as an enzyme inhibitor or an antimicrobial agent. It is our hope that this technical guide will serve as a valuable starting point for researchers to unlock the full potential of this molecule.
References
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